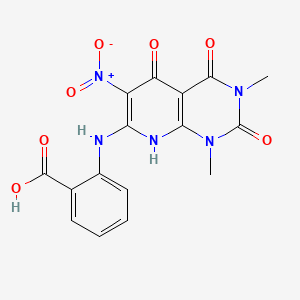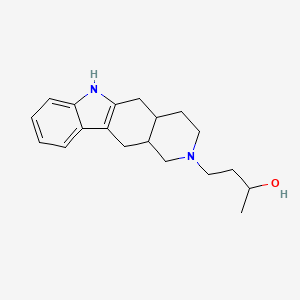
BW-534U87 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BW-534U87 free base: is a chemical compound with the molecular formula C12H9F2N5 . It is known for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant agent. The compound is characterized by its unique structure, which includes a triazolopyridine core substituted with a difluorobenzyl group.
Métodos De Preparación
The synthesis of BW-534U87 free base involves several steps, starting with the preparation of the triazolopyridine core. The synthetic route typically includes the following steps:
Formation of the triazolopyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorobenzyl group: This step involves the substitution of a hydrogen atom on the triazolopyridine core with a difluorobenzyl group using a suitable reagent, such as a difluorobenzyl halide, under basic conditions.
Análisis De Reacciones Químicas
BW-534U87 free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluorobenzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, particularly its anticonvulsant properties.
Medicine: BW-534U87 free base has shown promise as an anticonvulsant agent, potentially useful in the treatment of epilepsy and other seizure disorders.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of BW-534U87 free base involves its interaction with sodium channels in the nervous system. By blocking these channels, the compound reduces the excitability of neurons, thereby exerting its anticonvulsant effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal activity and inhibition of seizure propagation.
Comparación Con Compuestos Similares
BW-534U87 free base can be compared with other anticonvulsant agents, such as:
Phenytoin: Another sodium channel blocker used in the treatment of epilepsy.
Carbamazepine: A compound with a similar mechanism of action, used for the management of seizure disorders.
Lamotrigine: An anticonvulsant that also targets sodium channels but has a different chemical structure.
The uniqueness of this compound lies in its triazolopyridine core and the presence of the difluorobenzyl group, which may contribute to its specific pharmacological profile.
Propiedades
Número CAS |
133563-45-8 |
|---|---|
Fórmula molecular |
C12H9F2N5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C12H9F2N5/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19/h1-5H,6H2,(H2,15,16) |
Clave InChI |
UGNDECDRUGMFRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)






